molecular formula C10H10FN5O B3032168 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 119222-38-7

5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3032168
CAS No.: 119222-38-7
M. Wt: 235.22 g/mol
InChI Key: PPJSXEIGKDPRNI-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes an amino group, a fluorobenzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzyl group and the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

  • 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-3-carboxamide

Uniqueness: 5-Amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific substitution pattern on the benzyl group and the position of the amino group on the triazole ring. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJSXEIGKDPRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599719
Record name 5-Amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119222-38-7
Record name 5-Amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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